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Abstract
Deutarserine (CTP-692) is a deuterated analog of D-serine developed by Concert

Pharmaceuticals as a potential adjunctive therapy for schizophrenia. By acting as a co-agonist

at the N-methyl-D-aspartate (NMDA) receptor, Deutarserine was designed to address the

hypofunction of this receptor system implicated in the pathophysiology of schizophrenia. The

primary rationale for the deuteration of D-serine was to improve its pharmacokinetic properties

and mitigate the potential for nephrotoxicity associated with the parent compound. Preclinical

and Phase 1 clinical studies suggested an improved safety and pharmacokinetic profile

compared to D-serine. However, the development of Deutarserine was ultimately discontinued

following a Phase 2 clinical trial that failed to demonstrate efficacy in patients with

schizophrenia. This technical guide provides a comprehensive overview of the pharmacological

profile of Deutarserine, summarizing the available preclinical and clinical data, and detailing

the experimental methodologies where information is available.

Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and

cognitive symptoms. While existing antipsychotic medications primarily target the dopaminergic

system, there is a significant unmet need for therapies that address the full spectrum of

symptoms, particularly cognitive deficits. The glutamatergic system, specifically the N-methyl-

D-aspartate (NMDA) receptor, has been a key area of research for novel therapeutic
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approaches. Hypofunction of the NMDA receptor is hypothesized to be a core

pathophysiological mechanism in schizophrenia.

D-serine, an endogenous co-agonist at the glycine site of the NMDA receptor, has shown

promise in preclinical and early clinical studies as an adjunctive treatment for schizophrenia.

However, its development has been hampered by concerns of nephrotoxicity at higher doses.

Deutarserine (CTP-692) was developed to overcome this limitation. The selective

incorporation of deuterium in place of hydrogen at specific positions in the D-serine molecule

was intended to alter its metabolism, leading to increased metabolic stability, enhanced plasma

exposure, and a reduced risk of renal adverse effects.

Mechanism of Action
Deutarserine, like its parent compound D-serine, functions as a co-agonist at the glycine

modulatory site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that

requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for

activation. Upon activation, the channel opens, allowing for the influx of calcium ions, which

triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and

memory. By acting as a co-agonist, Deutarserine was expected to enhance NMDA receptor-

mediated neurotransmission in the brain, thereby ameliorating the symptoms of schizophrenia.

Figure 1: Mechanism of Action of Deutarserine at the NMDA Receptor.

Preclinical Pharmacology
Preclinical studies were conducted to assess the in vitro and in vivo pharmacology of

Deutarserine and to compare its properties with those of D-serine. While specific quantitative

data from these studies are not extensively published, press releases from Concert

Pharmaceuticals have summarized the key findings.

In Vitro Studies
NMDA Receptor Activity: In vitro functional assays demonstrated that Deutarserine had a

similar ability to activate the NMDA receptor in the presence of glutamate as D-serine. This

confirmed that the deuteration did not negatively impact the primary pharmacological activity

of the molecule.
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In Vivo Studies (Animal Models)
Pharmacokinetics: In vivo studies in animal models revealed that Deutarserine exhibited

increased metabolic stability compared to D-serine. This resulted in greater plasma

exposure, as measured by the area under the curve (AUC), and a longer half-life.

Furthermore, preclinical studies indicated that Deutarserine achieved preferentially higher

concentrations in the forebrain relative to plasma and the brainstem, with an overall higher

brain exposure compared to D-serine.

Safety Pharmacology: A key objective of the preclinical program was to evaluate the renal

safety of Deutarserine. In animal models, administration of D-serine led to significant

elevations in serum creatinine and blood urea nitrogen (BUN), which are biomarkers of

kidney damage. In contrast, Deutarserine did not cause these undesirable changes,

suggesting an improved renal safety profile.

Preclinical Data Summary
While specific values are not publicly available, the preclinical data positioned Deutarserine as

a potentially superior alternative to D-serine.
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Parameter Finding Implication

NMDA Receptor Activation Similar to D-serine
Preserved primary mechanism

of action.

Metabolic Stability
Increased compared to D-

serine

Potential for less frequent

dosing and more consistent

plasma levels.

Plasma Exposure (AUC) Greater than D-serine

Enhanced bioavailability and

therapeutic effect at a given

dose.

Half-life Longer than D-serine

Potential for improved patient

compliance with a simplified

dosing regimen.

Brain Penetration
Higher concentrations in the

forebrain

Enhanced target engagement

in brain regions relevant to

schizophrenia.

Renal Safety
No significant increase in

creatinine or BUN

Reduced risk of nephrotoxicity

compared to D-serine.

Clinical Pharmacology
The clinical development program for Deutarserine included Phase 1 studies in healthy

volunteers and a Phase 2 study in patients with schizophrenia.

Phase 1 Clinical Studies
A series of Phase 1 studies were conducted to evaluate the safety, tolerability, and

pharmacokinetics of Deutarserine in healthy volunteers.

Study Design: The Phase 1 program included a crossover study comparing single doses of

Deutarserine and D-serine, as well as single-ascending dose (SAD) and multiple-ascending

dose (MAD) studies of Deutarserine. The doses in the SAD and MAD studies ranged from

0.5 to 4 grams.
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Pharmacokinetics: The crossover study confirmed the preclinical findings, demonstrating that

Deutarserine resulted in increased plasma exposure compared to D-serine in humans. The

SAD and MAD studies showed that Deutarserine had low inter-individual pharmacokinetic

variability, a desirable characteristic for predictable dosing.

Safety and Tolerability: Across the Phase 1 program, Deutarserine was generally well-

tolerated. Importantly, there were no signs of renal impairment, as assessed by key blood

and urine markers of kidney function.

Phase 2 Clinical Study
A Phase 2, randomized, double-blind, placebo-controlled study (NCT04158687) was initiated to

evaluate the efficacy and safety of Deutarserine as an adjunctive treatment in adults with

schizophrenia.[2]

Study Design: A total of 325 patients who were on a stable dose of a conventional

antipsychotic medication were randomized to receive once-daily doses of 1 gram, 2 grams,

or 4 grams of Deutarserine, or placebo, for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the

Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks.

Results: The Phase 2 trial did not meet its primary endpoint, as Deutarserine did not

demonstrate a statistically significant improvement in the PANSS total score compared to

placebo at any of the doses tested.[3][4] Furthermore, the study failed to meet its secondary

endpoints.[3]

Safety: Treatment with Deutarserine was generally well-tolerated in the Phase 2 trial, with

adverse events being predominantly mild in severity and occurring at a similar frequency

across the active and placebo groups.[3]

Clinical Data Summary
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Study Population Key Findings

Phase 1 Crossover Healthy Volunteers

Increased plasma exposure of

Deutarserine compared to D-

serine.

Phase 1 SAD & MAD Healthy Volunteers

Well-tolerated at doses up to 4

grams; No evidence of renal

toxicity; Low inter-individual

pharmacokinetic variability.

Phase 2 Patients with Schizophrenia

Failed to meet primary and

secondary efficacy endpoints;

Did not improve PANSS total

score compared to placebo.

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of Deutarserine are not

publicly available. The following descriptions are based on standard methodologies used in

pharmaceutical development and information inferred from press releases.

In Vitro NMDA Receptor Activation Assay (Hypothetical)
Objective: To determine the functional activity of Deutarserine at the NMDA receptor.

Method: A cell-based assay using a cell line (e.g., HEK293) stably expressing the human

NMDA receptor subunits (e.g., GluN1/GluN2A). Cells would be loaded with a calcium-

sensitive fluorescent dye. The assay would be performed in the presence of a fixed

concentration of glutamate. Increasing concentrations of Deutarserine or D-serine would be

added, and the change in intracellular calcium concentration would be measured using a

fluorescence plate reader. The data would be used to generate concentration-response

curves and calculate EC50 values.

Rodent Pharmacokinetic Study (Hypothetical)
Objective: To compare the pharmacokinetic profiles of Deutarserine and D-serine in rodents.
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Method: Male Wistar or Sprague-Dawley rats would be administered a single oral or

intravenous dose of Deutarserine or D-serine. Blood samples would be collected at various

time points post-dose. Plasma would be separated, and the concentrations of the respective

compounds would be quantified using a validated LC-MS/MS (Liquid Chromatography with

tandem mass spectrometry) method. Pharmacokinetic parameters such as Cmax, Tmax,

AUC, and half-life would be calculated using non-compartmental analysis. For brain

penetration studies, brain tissue would be collected at specific time points, homogenized,

and analyzed for drug concentrations.

Dosing
(Oral or IV)

Deutarserine vs. D-serine

Blood Sampling
(Serial Time Points)

Plasma Separation

LC-MS/MS Analysis

PK Parameter Calculation
(Cmax, Tmax, AUC, t½)

Click to download full resolution via product page

Figure 2: Generalized Workflow for a Preclinical Pharmacokinetic Study.

Phase 1 Single-Ascending Dose Study (General
Overview)
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Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses

of Deutarserine in healthy volunteers.

Method: A randomized, double-blind, placebo-controlled study. Cohorts of healthy subjects

would receive a single oral dose of Deutarserine or placebo. The dose would be escalated

in subsequent cohorts pending a safety review of the preceding dose level. Blood and urine

samples would be collected at predetermined time points to characterize the

pharmacokinetic and safety profiles.

Conclusion
Deutarserine was a rationally designed molecule that successfully leveraged the concept of

deuteration to improve upon the pharmacokinetic and safety properties of D-serine. Preclinical

and Phase 1 clinical data were promising, demonstrating enhanced plasma exposure and an

improved renal safety profile, while maintaining the primary mechanism of action as an NMDA

receptor co-agonist. However, the ultimate failure of the Phase 2 clinical trial to demonstrate

efficacy in treating the symptoms of schizophrenia led to the discontinuation of its development.

This outcome underscores the complexities of translating promising preclinical and early

clinical findings into tangible therapeutic benefits for patients with complex neuropsychiatric

disorders. The story of Deutarserine serves as a valuable case study in drug development,

highlighting both the potential of chemical modification strategies and the inherent challenges

in targeting the intricate neurobiology of schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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